n-Cyclopentylcyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

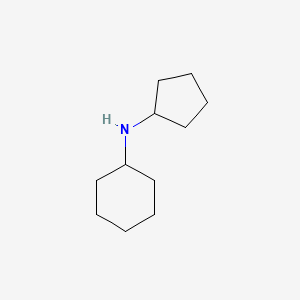

N-Cyclopentylcyclohexanamine is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for n-Cyclopentylcyclohexanamine is1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 . This indicates that the molecule consists of a cyclohexane ring and a cyclopentane ring, both of which are connected by a nitrogen atom . Physical And Chemical Properties Analysis

N-Cyclopentylcyclohexanamine has a density of 0.9±0.1 g/cm3 . Its boiling point is 238.8±8.0 °C at 760 mmHg . The compound has a molar refractivity of 52.5±0.4 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Dehydrogenation of Dicyclohexylamine

Specific Scientific Field

This application falls under the field of Chemical Engineering and Organic Chemistry .

Comprehensive and Detailed Summary of the Application

N-cyclopentylcyclohexanamine is a product of the dehydrogenation of dicyclohexylamine. This reaction is carried out in the gaseous phase over a nickel catalyst .

Detailed Description of the Methods of Application or Experimental Procedures

The dehydrogenation of dicyclohexylamine was performed in a glass tubular flow-through reactor with the use of a commercial supported nickel Ni/Cr2O3-SiO2 catalyst. The reaction temperature was systematically varied between 433–463 K, and the partial pressure of hydrogen, i.e., the molar ratio of dicyclohexylamine to H2 and N2, was also varied (1:0:30–1:15:0) to investigate the dehydrogenation of dicyclohexylamine from the perspective of the formation of products .

Thorough Summary of the Results or Outcomes Obtained

The major products of dicyclohexylamine dehydrogenation are imine N-cyclohexylidenecyclohexanamine and aromatic amine N-phenylcyclohexylamine, with the latter being the dominant product. The sequential hydrogenolysis reaction of N-phenylcyclohexylamine results in the formation of cyclohexylamine and benzene. Furthermore, a significant increase in the concentration of other products, including N-cyclopentylcyclohexanamine, was observed .

Medicinal and Industrial Applications of N-Containing Heterocycles

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Industrial Chemistry .

Comprehensive and Detailed Summary of the Application

Nitrogen-containing heterocycles constitute an important division of organic chemistry. The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for n-Cyclopentylcyclohexanamine in this context are not explicitly mentioned in the source .

Thorough Summary of the Results or Outcomes Obtained

This review evaluates potential medicinal and industrial applications of N-bearing heterocyclic compounds (four, five and six-membered rings), including azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines etc . The specific results or outcomes obtained for n-Cyclopentylcyclohexanamine are not explicitly mentioned in the source .

Applications of N-Heterocyclic Carbenes

Specific Scientific Field

This application falls under the field of Organic Chemistry and Material Science .

Comprehensive and Detailed Summary of the Application

N-heterocyclic carbenes, despite being isolated and characterized three decades ago, still capture scientists’ interest as versatile, modular and strongly coordinating moieties . In the last decade, driven by the increasingly refined fundamental understanding of their behaviour, the emergence of new carbene frameworks and cogent sustainability issues, N-heterocyclic carbenes have experienced a tremendous increase in utilization across several disparate fields .

Thorough Summary of the Results or Outcomes Obtained

This review provides a concise overview of N-heterocyclic carbenes encompassing their history, properties and applications in transition metal catalysis, on-surface chemistry, main group chemistry and organocatalysis . Emphasis is placed on developments emerging in the last seven years and on envisaging future directions .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-cyclopentylcyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h10-12H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPYKHDZMIJYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Cyclopentylcyclohexanamine | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2792765.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2792772.png)

![5-((2,4-dichlorobenzyl)thio)-6-(methoxymethyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2792774.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2792777.png)